Dimethyl (4-pyridylmethylene)malonate
Description
Dimethyl (4-pyridylmethylene)malonate is an alkylidene malonate derivative featuring a 4-pyridyl substituent on the methylene carbon. This compound belongs to a class of active methylene compounds widely used in organic synthesis, particularly in Knoevenagel condensations, Michael additions, and as precursors for trisubstituted alkenes . The pyridyl group introduces nitrogen-based electronic and steric effects, which may enhance its utility in coordination chemistry or bioactive molecule synthesis compared to phenyl-substituted analogs.
Properties
CAS No. |
25842-51-7 |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
dimethyl 2-(pyridin-4-ylmethylidene)propanedioate |
InChI |
InChI=1S/C11H11NO4/c1-15-10(13)9(11(14)16-2)7-8-3-5-12-6-4-8/h3-7H,1-2H3 |
InChI Key |
NUSLLFUERYZLSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC=NC=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Methylene Group
Arylidene vs. Heteroarylidene Substituents
- Dimethyl 2-(4-methylbenzylidene)malonate (): Structure: Contains a 4-methylphenyl group on the methylene carbon. Synthesis: Prepared via Knoevenagel condensation of dimethyl malonate with 4-methylbenzaldehyde, catalyzed by piperidine and acetic acid . Applications: Serves as a precursor for trisubstituted alkenes and participates in Michael additions. Its crystal structure (monoclinic, P21/c) shows intermolecular C–H···O interactions stabilizing the lattice . Reactivity: The electron-donating methyl group enhances the electrophilicity of the methylene carbon, facilitating nucleophilic attacks.
- Anticipated Reactivity: The pyridine ring’s electron-withdrawing nature may reduce methylene carbon electrophilicity compared to arylidene analogs. However, its ability to act as a ligand in metal complexes could enable applications in catalysis or supramolecular chemistry.
Functionalized Arylidene Groups
Diethyl [(4-hydroxy-3-methoxyphenyl)methylidene]propanedioate ():
- Structure : Features hydroxyl and methoxy groups on the aryl ring.
- Applications : Polar substituents may enhance solubility in polar solvents and enable hydrogen bonding, making it suitable for pharmaceutical intermediates (e.g., antioxidant or anti-inflammatory agents).
- Dimethyl 2-(4-aminophenyl)malonate (): Structure: Contains an amino group (–NH₂) on the aryl ring. Reactivity: The amino group allows for further functionalization (e.g., diazotization or Schiff base formation), expanding its utility in dye or polymer synthesis.
Ester Group Variations: Dimethyl vs. Diethyl
Reactivity and Catalytic Performance
highlights that electron-deficient methylene compounds (e.g., malononitrile) exhibit superior catalytic activity in Knoevenagel condensations compared to dimethyl malonate derivatives. Substituents on the arylidene group modulate electron density:
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